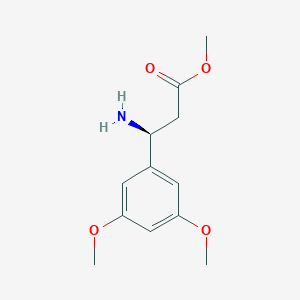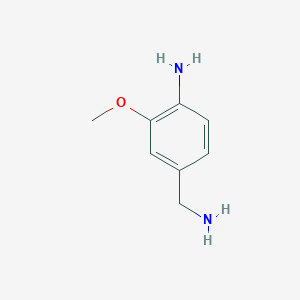
4-(Aminomethyl)-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2-methoxyaniline is an organic compound with the molecular formula C8H12N2O It is a derivative of aniline, featuring an amino group attached to the benzene ring along with a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methoxyaniline typically involves the following steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Formylation: The amino group is protected by formylation using formic acid and acetic anhydride.
Aminomethylation: The protected amino group is then subjected to aminomethylation using formaldehyde and a secondary amine.
Deprotection: Finally, the formyl group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by aminomethylation using continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2-methoxyaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-2-methoxyaniline involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)benzamide
- 4-(Aminomethyl)-7-benzyloxy-2H-chromen-2-one
Uniqueness
4-(Aminomethyl)-2-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2-methoxyaniline |
InChI |
InChI=1S/C8H12N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5,9-10H2,1H3 |
Clave InChI |
ITVCZVQGSJCSLW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



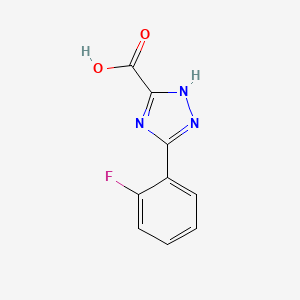
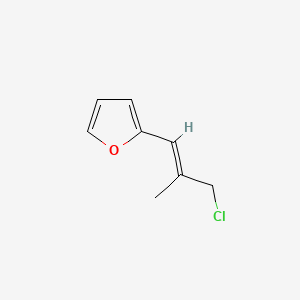
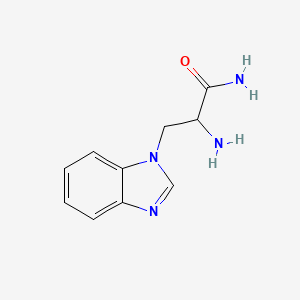
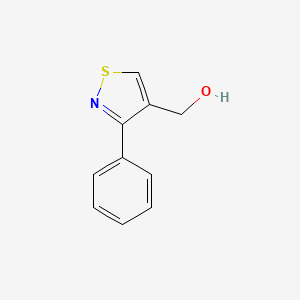

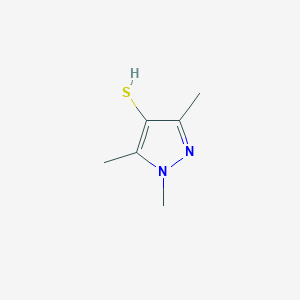

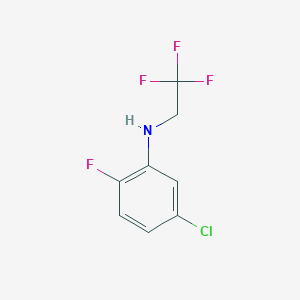
![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)


